molecular formula C23H28N2O B3819840 N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B3819840
M. Wt: 348.5 g/mol
InChI Key: RQALFBAYWUEKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide is an amide derivative synthesized via coupling reactions between tryptamine (bearing the indole moiety) and 2-[4-(2-methylpropyl)phenyl]propanoic acid (or its activated ester). The compound’s structure combines a tryptamine backbone with a substituted biphenyl propanamide group, a design strategy often employed to enhance pharmacological properties such as receptor affinity or metabolic stability .

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, while the ibuprofen moiety inhibits cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Key Structural Features:

  • Indole moiety : Linked via an ethyl group to the amide nitrogen, enabling interactions with serotoninergic or melatonin receptors .
  • 4-(2-Methylpropyl)phenyl group : A lipophilic substituent that may influence membrane permeability and target binding .
  • Propanamide core : Provides structural rigidity and hydrogen-bonding capacity for receptor engagement .

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs

Compound Name Key Substituent(s) CAS Number Molecular Formula Synthesis Method Reference
Target Compound 4-(2-Methylpropyl)phenyl 59512-17-3 C₂₃H₂₈N₂O Tryptamine + 2-[4-(2-methylpropyl)phenyl]propanoic acid via DCC coupling
N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide 2-Fluoro-biphenyl - C₂₅H₂₁FN₂O Tryptamine + flurbiprofen derivative via DCC
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-chloro-9H-carbazol-2-yl)propanamide 6-Chloro-carbazole - C₂₅H₂₂ClN₃O Tryptamine + carprofen derivative via DCC
Reparixin (N-(Methylsulfonyl)-2-[4-(2-methylpropyl)phenyl]propanamide) Methylsulfonyl group 266359-83-7 C₁₄H₂₁NO₃S Sulfonylation of parent propanamide
Tasimelteon Dihydrobenzofuran-cyclopropane 609799-22-6 C₁₅H₁₉NO₂ Multistep synthesis with chiral resolution

Key Observations:

  • Synthetic Flexibility : The target compound and its analogs are synthesized via amide bond formation using carbodiimide reagents (e.g., DCC), highlighting a common methodology .
  • Substituent Diversity : The 4-(2-methylpropyl)phenyl group in the target compound is replaced with fluorinated biphenyl, carbazole, or sulfonamide groups in analogs, altering physicochemical and pharmacological profiles .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Activity and Solubility

Compound Name Pharmacological Activity Solubility Key Findings Reference
Target Compound Hypothesized anti-inflammatory/analgesic Low (lipophilic) Structural similarity to NSAID-derived amides suggests COX inhibition potential
N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-biphenyl)propanamide Not reported Moderate Fluorine enhances metabolic stability and bioavailability
Reparixin CXCR1/2 antagonist (anti-inflammatory) High (water-soluble) Phase III trials for pancreatic cancer; inhibits IL-8 signaling
NSC 368390 (DuP-785) Antitumor (quinolinecarboxylic acid) High (sodium salt) 98% inhibition of DLD-2 colon cancer in mice at 25 mg/kg
Tasimelteon Melatonin receptor agonist Moderate FDA-approved for Non-24 sleep disorder; targets MT₁/MT₂ receptors

Key Observations:

  • Anti-Inflammatory Potential: The target compound’s biphenyl group resembles NSAID scaffolds (e.g., ibuprofen), suggesting possible prostaglandin synthesis inhibition .
  • Antitumor Activity: Analogs like NSC 368390 demonstrate potent antitumor effects, though structural divergence (quinoline vs. indole) limits direct comparisons .
  • Solubility : Reparixin and NSC 368390 benefit from sulfonate or sodium salt formulations, enhancing bioavailability compared to the lipophilic target compound .

Physicochemical Comparison

Table 3: Physicochemical Data

Compound Name logP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Reference
Target Compound 4.8 360.48 2 / 2
N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-biphenyl)propanamide 4.5 384.45 2 / 3
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-chloro-carbazol)propanamide 5.1 415.92 3 / 2
Reparixin 2.9 283.39 1 / 4
Tasimelteon 3.2 245.32 1 / 3

Key Observations:

  • Lipophilicity : The target compound’s high logP (4.8) may limit aqueous solubility but enhance blood-brain barrier penetration .
  • Hydrogen-Bonding Capacity : Reparixin’s sulfonamide group increases hydrogen-bond acceptors, improving solubility and target engagement .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.

  • Molecular Formula : C24H29N3O
  • Molecular Weight : 439.5 g/mol
  • IUPAC Name : (E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide

Research indicates that this compound exhibits a range of biological activities through several mechanisms:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. For instance, it showed a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antimicrobial efficacy .
  • Anticancer Properties :
    • In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. Notably, it exhibited strong antiproliferative activity against A549 lung cancer cells, suggesting its potential as an anticancer agent .
    • The mechanism involves the induction of apoptosis in cancer cells, likely mediated by the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against multiple bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus ATCC 259233.90
Staphylococcus aureus MRSA ATCC 43300<1.00
Escherichia coli5.00
Mycobacterium smegmatis4.50

These findings highlight the compound's broad-spectrum antibacterial activity, particularly against resistant strains .

Cytotoxicity Against Cancer Cells

In another study focusing on cytotoxic effects, the compound was tested on various cancer cell lines:

Cell LineIC50 (μM)
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)15.0
MCF7 (Breast Cancer)18.0

The data indicates that this compound possesses significant cytotoxicity against these cancer cells, which may be attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide coupling between a carboxylic acid derivative (e.g., 2-[4-(2-methylpropyl)phenyl]propanoic acid) and tryptamine. Activation of the carboxylic acid using reagents like HATU or EDCI in the presence of DIPEA in DMF or DCM is typical. Reaction optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
  • Validation : Confirm structure using 1^1H/13^13C NMR, FT-IR (amide C=O stretch ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • NMR : 1^1H NMR should show indole NH (~10 ppm), amide NH (~8 ppm), and aromatic protons (6.5–7.5 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%).
  • X-ray Crystallography : For absolute stereochemistry confirmation, though this requires high-quality crystals .

Q. What preliminary biological screening assays are appropriate for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against targets like GLUT2 (IC50_{50} determination via glucose uptake assays in eukaryotic expression systems) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally similar propanamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Key Modifications :

  • Indole Substitution : Introduce halogens (Cl, F) at the 5-position of indole to enhance binding affinity (see GLUT2 inhibitors with IC50_{50} <10 µM) .
  • Phenyl Group Variations : Replace 2-methylpropyl with cyclopropyl or trifluoromethyl groups to improve metabolic stability .
    • Data Table :
DerivativeModificationIC50_{50} (µM)Target
ParentNone25.6GLUT2
5-Cl-IndoleChlorination8.3GLUT2
CF3_3-PhenylTrifluoromethyl12.1CXCR2

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case Example : Discrepancies in IC50_{50} values between cell-free (e.g., recombinant enzyme) and cell-based assays may arise from membrane permeability issues. Use parallel artificial membrane permeability assays (PAMPA) to correlate permeability with activity .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates; consider batch-to-batch variability in compound purity .

Q. What molecular modeling approaches elucidate the mechanism of action for this compound?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like formyl-peptide receptors (FPR2). Key residues (e.g., Arg206 in FPR2) may form hydrogen bonds with the amide group .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å acceptable) .

Q. Experimental Design & Safety

Q. How should researchers design dose-response experiments to minimize off-target effects?

  • Protocol :

  • Range-Finding : Test 0.1–100 µM in 3-fold dilutions.
  • Controls : Include positive controls (e.g., phloretin for GLUT2 inhibition) and vehicle controls (DMSO <0.1%).
  • Counter-Screens : Test against related transporters (GLUT1, GLUT4) to confirm selectivity .

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. Data Interpretation Challenges

Q. How can researchers address low reproducibility in biological assays?

  • Root Causes :

  • Compound Degradation : Store at –20°C in amber vials; confirm stability via HPLC before assays .
  • Cell Line Variability : Use authenticated cell lines (e.g., HEK293 for GLUT2) and passage numbers <20 .

Q. What advanced techniques validate target engagement in vivo?

  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., plasma glucose for GLUT2 inhibitors).
  • PET Imaging : Radiolabel the compound with 18^{18}F for tissue distribution studies (requires specialized synthesis) .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-16(2)14-18-8-10-19(11-9-18)17(3)23(26)24-13-12-20-15-25-22-7-5-4-6-21(20)22/h4-11,15-17,25H,12-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQALFBAYWUEKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.